N-[2-Benzo[1,3]dioxol-5-yl-1-(morpholine-4-carbonyl)-vinyl]-2-bromo-benzamide
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Overview
Description
N-[(1Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]-2-BROMOBENZAMIDE is a complex organic compound that features a benzodioxole moiety, a morpholine ring, and a bromobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]-2-BROMOBENZAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by morpholine.
Formation of the Enone System: The enone system is formed through a condensation reaction between the benzodioxole derivative and an appropriate aldehyde or ketone.
Bromination: The final step involves the bromination of the benzamide group using bromine or a brominating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the enone system, converting it to a saturated ketone or alcohol.
Substitution: The bromine atom in the benzamide group can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring is particularly interesting for its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties. The benzodioxole moiety is known for its presence in various bioactive compounds, suggesting potential pharmacological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]-2-BROMOBENZAMIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in π-π interactions or hydrogen bonding, while the morpholine ring could enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole moiety.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Another benzodioxole derivative with different functional groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with similar benzodioxole structures but different substituents.
Uniqueness
N-[(1Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]-2-BROMOBENZAMIDE is unique due to the combination of the benzodioxole moiety, morpholine ring, and bromobenzamide group
Properties
Molecular Formula |
C21H19BrN2O5 |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-bromobenzamide |
InChI |
InChI=1S/C21H19BrN2O5/c22-16-4-2-1-3-15(16)20(25)23-17(21(26)24-7-9-27-10-8-24)11-14-5-6-18-19(12-14)29-13-28-18/h1-6,11-12H,7-10,13H2,(H,23,25)/b17-11- |
InChI Key |
IGSTVQANNBVILI-BOPFTXTBSA-N |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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